

Application Notes and Protocols for NMR-Based Structure Elucidation of Pyrazoles

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Compound of Interest

Compound Name: *1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine*

CAS No.: 1025087-55-1

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structures of pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds frequently found in pharmaceuticals and agrochemicals, making their unambiguous structural characterization essential.^{[1][2][3]}

Application Note 1: Assigning Substitution Patterns using 1D and 2D NMR

The substitution pattern on the pyrazole ring is the most fundamental structural feature to be determined. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically employed for this purpose.

¹H NMR Spectroscopy

Proton NMR provides initial insights into the substitution pattern. The chemical shifts of the pyrazole ring protons are influenced by the electronic nature of the substituents. In N-unsubstituted pyrazoles, the N-H proton signal is often broad and its chemical shift is solvent-dependent.

¹³C NMR Spectroscopy

Carbon NMR, often in conjunction with DEPT experiments, helps identify quaternary carbons and carbons bearing protons. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substituents and the tautomeric form of the pyrazole. For N-unsubstituted pyrazoles, rapid proton exchange between N1 and N2 can lead to the averaging of the C3 and C5 signals.[4]

2D NMR Correlation Spectroscopy

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is particularly useful for establishing the connectivity of substituents and for assigning protons on adjacent carbons. For instance, a cross-peak between H4 and H5 would confirm their vicinity.
- HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the pyrazole ring and its substituents.[5]
- HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for determining the substitution pattern as it reveals long-range (2-3 bond) correlations between protons and carbons.[6][7][8] These correlations are crucial for connecting different structural fragments and for assigning quaternary carbons. For example, observing a correlation from a substituent's proton to a pyrazole ring carbon can definitively place that substituent.[9]

Data Presentation: Typical Chemical Shift Ranges

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the pyrazole ring. Note that these values can be significantly influenced by the nature of substituents and the solvent used.[1][4][10]

| Position | ¹ H Chemical Shift (ppm) | ¹³ C Chemical Shift (ppm) | Notes |
|----------|-------------------------------------|--------------------------------------|---|
| H3 | 7.5 - 8.0 | 130 - 150 | Often a doublet or singlet depending on C4 substitution. |
| H4 | 6.0 - 6.5 | 100 - 110 | Typically a triplet or doublet depending on C3/C5 substitution. |
| H5 | 7.5 - 8.0 | 125 - 145 | Often a doublet or singlet depending on C4 substitution. |
| N-H | 10.0 - 14.0 | - | Broad signal, highly dependent on solvent and concentration. |

Application Note 2: Investigating Tautomerism in N-Unsubstituted Pyrazoles

N-unsubstituted pyrazoles can exist as two different tautomers. NMR spectroscopy is a key technique to study this tautomeric equilibrium.

In solution, if the proton exchange between the two nitrogen atoms is fast on the NMR timescale, an averaged spectrum is observed. Lowering the temperature can slow down this exchange, allowing for the observation of distinct signals for each tautomer.^[11] The relative integration of these signals can then be used to determine the equilibrium constant.

¹⁵N NMR spectroscopy can also be a powerful tool for studying pyrazole tautomerism, as the chemical shifts of the "pyrrole-like" and "pyridine-like" nitrogen atoms are distinct.^{[2][12]} HMBC experiments correlating protons to ¹⁵N can help in the assignment of the nitrogen signals.^[2]

Application Note 3: Stereochemical Analysis using NOESY

For pyrazole derivatives with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity.^[13] The presence of a NOESY cross-peak between two protons indicates that they are close in space, which can help in assigning the stereochemical configuration.^{[2][14]}

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Analysis

- **Sample Weighing:** Accurately weigh 5-10 mg of the pyrazole compound.
- **Solvent Selection:** Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent can influence chemical shifts and the rate of proton exchange.^[1]
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Internal Standard (Optional):** If precise chemical shift referencing is required, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Protocol 2: Acquisition of Standard 1D and 2D NMR Spectra

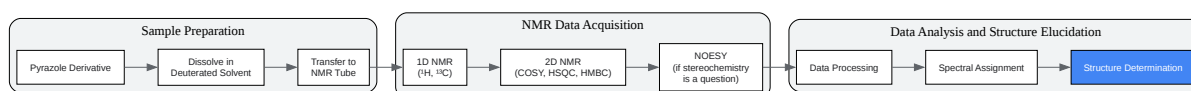
This protocol assumes the use of a standard modern NMR spectrometer.

- **Tuning and Shimming:** Insert the sample into the spectrometer. Tune and match the probe for the relevant nuclei (¹H and ¹³C) and perform automated or manual shimming to optimize the magnetic field homogeneity.
- **¹H NMR Acquisition:**
 - Load a standard 1D proton experiment.

- Set the spectral width to cover the expected range of proton signals (e.g., -1 to 15 ppm).
- Use a 30° or 45° pulse angle.
- Set the relaxation delay (d1) to at least 1-2 seconds.
- Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C{¹H} NMR Acquisition:
 - Load a standard 1D carbon experiment with proton decoupling.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
 - Use a 30° or 45° pulse angle.
 - Set the relaxation delay (d1) to 2 seconds.
 - Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
- COSY Acquisition:
 - Load a standard gradient-selected COSY experiment.
 - Set the spectral widths in both dimensions to cover the proton chemical shift range.
 - Acquire a suitable number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-4).
- HSQC Acquisition:
 - Load a standard gradient-selected HSQC experiment.
 - Set the spectral width in the direct dimension (¹H) and indirect dimension (¹³C) to cover the respective chemical shift ranges.
 - Use a one-bond coupling constant (¹JCH) of approximately 145 Hz.

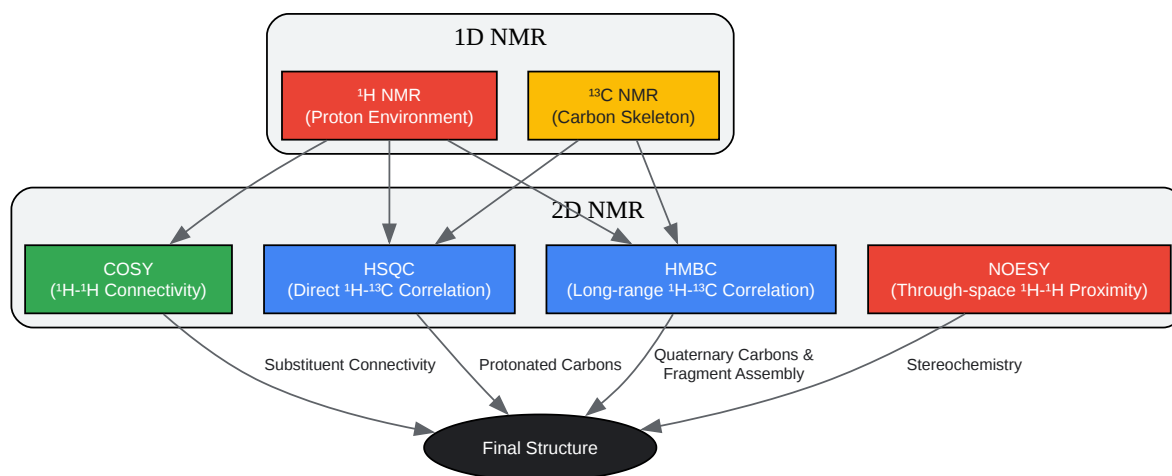
- Acquire a suitable number of increments in the indirect dimension (e.g., 128-256) and scans per increment (e.g., 4-8).
- HMBC Acquisition:
 - Load a standard gradient-selected HMBC experiment.
 - Set the spectral width in the direct dimension (^1H) and indirect dimension (^{13}C).
 - Optimize the long-range coupling constant for which the experiment is sensitive (typically 8-10 Hz).[15]
 - Acquire a suitable number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 8-16).
- Data Processing:
 - Apply appropriate window functions (e.g., exponential or sine-bell) to the acquired data.
 - Perform Fourier transformation, phase correction, and baseline correction for all spectra.
 - Calibrate the chemical shift scale using the residual solvent signal or the internal standard.

Visualizations



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Caption: Experimental workflow for pyrazole structure elucidation.



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